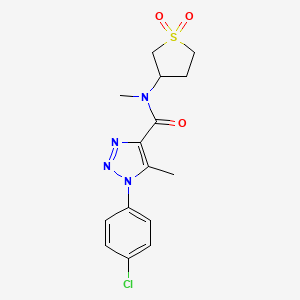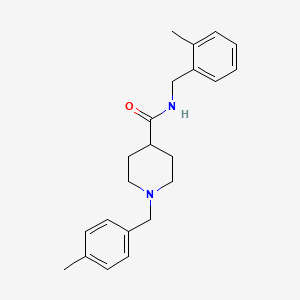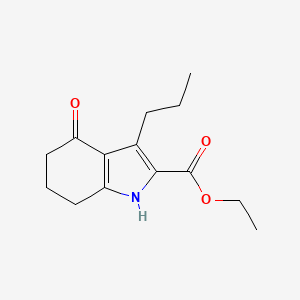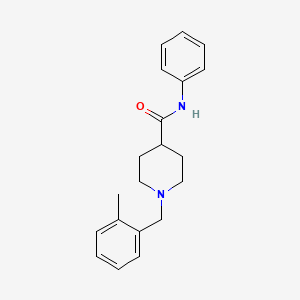
1-(4-chlorophenyl)-N-(1,1-dioxidotetrahydro-3-thienyl)-N,5-dimethyl-1H-1,2,3-triazole-4-carboxamide
Descripción general
Descripción
Synthesis Analysis
The synthesis of related triazole derivatives often involves multi-step processes starting from readily available chemicals. For instance, 4-(4-chlorophenyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione was synthesized through a hetero-cyclization reaction of 4-chlorophenyl isothiocyanate and formic hydrazide, showcasing a method that could potentially be adapted for the synthesis of the target compound (Yeo, Azizan, & Tiekink, 2019). Another relevant synthesis involves the creation of N-(2-Aminoethyl)-1-(4-chlorophenyl)-5-methyl-1,2,3-triazole-4-carboxamide from 4-chlorobenzenamine, highlighting the versatility in synthesizing triazole derivatives (Kan, 2015).
Molecular Structure Analysis
Molecular structure determination of triazole derivatives reveals important information about their conformation and geometry. The molecular structure of 4-(4-chlorophenyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione, for example, demonstrates an almost orthogonal relationship between the five-membered ring and the appended chlorophenyl ring, which could be indicative of the structural characteristics of related compounds (Yeo, Azizan, & Tiekink, 2019).
Chemical Reactions and Properties
Triazole derivatives are known for their reactivity and ability to undergo various chemical reactions. For instance, the transformation of triazole carboxamides and the exploration of their reactivity towards different reagents could provide insights into the chemical behavior of the compound . Studies on similar compounds have shown a range of reactivities that underscore the chemical versatility of triazole derivatives (Shehry, Abu‐Hashem, & El-Telbani, 2010).
Physical Properties Analysis
The physical properties of triazole derivatives, such as solubility, melting point, and crystalline structure, are crucial for understanding their potential applications. For example, the crystalline structure analysis of related compounds provides valuable insights into the molecular packing and hydrogen bonding patterns, which are essential for predicting the compound's behavior in solid-state applications (Güiza, Romero Bohórquez, Henao, & Camargo, 2020).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, reactivity with various reagents, and stability under different conditions, are critical for determining the compound's utility in chemical syntheses and other applications. The synthesis and characterization of triazole derivatives, such as their antioxidant and antiradical activities, highlight the chemical functionality and potential utility of these compounds (Bekircan, Özen, Gümrükçüoğlu, & Bektaş, 2008).
Propiedades
IUPAC Name |
1-(4-chlorophenyl)-N-(1,1-dioxothiolan-3-yl)-N,5-dimethyltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN4O3S/c1-10-14(15(21)19(2)13-7-8-24(22,23)9-13)17-18-20(10)12-5-3-11(16)4-6-12/h3-6,13H,7-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCDSCIGFEFQEAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=C(C=C2)Cl)C(=O)N(C)C3CCS(=O)(=O)C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7,7-dimethyl-4-[(2-methyl-2-propen-1-yl)thio]-2-phenyl-7,8-dihydro-5H-pyrano[4,3-d]pyrimidine](/img/structure/B4435513.png)
![2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-2-phenyl-N-1,3-thiazol-2-ylacetamide](/img/structure/B4435521.png)

![5-{3-[5-(2-fluorophenyl)-2H-tetrazol-2-yl]propyl}-1,3,4-thiadiazol-2-amine](/img/structure/B4435544.png)

![N-benzyl[1]benzofuro[3,2-d]pyrimidin-4-amine](/img/structure/B4435558.png)

![N-[2-(4-morpholinylcarbonyl)phenyl]cyclohexanesulfonamide](/img/structure/B4435566.png)
![N-(2-ethoxyphenyl)-2-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]thio}propanamide](/img/structure/B4435578.png)
![N-cyclopentyl-2-{[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}propanamide](/img/structure/B4435581.png)
![4-(1-pyrrolidinyl)[1]benzofuro[3,2-d]pyrimidine](/img/structure/B4435599.png)

![N-(2-ethyl[1]benzofuro[3,2-d]pyrimidin-4-yl)valine](/img/structure/B4435616.png)
![1-[1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]ethanone](/img/structure/B4435621.png)